(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]
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Overview
Description
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is a chemical compound that belongs to the organotin family Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a butane backbone with two bromo(dimethyl)stannane groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] typically involves the reaction of butane-1,4-diol with dimethyltin dichloride in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Catalyst: A base such as triethylamine
The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an organotin amine derivative.
Scientific Research Applications
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (Butane-1,4-diyl)bis[chloro(dimethyl)stannane]
- (Butane-1,4-diyl)bis[iodo(dimethyl)stannane]
- (Butane-1,4-diyl)bis[fluoro(dimethyl)stannane]
Uniqueness
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is unique due to its specific bromine substituents, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions, allowing for a broader range of chemical modifications.
Properties
CAS No. |
59609-16-4 |
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Molecular Formula |
C8H20Br2Sn2 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
bromo-[4-[bromo(dimethyl)stannyl]butyl]-dimethylstannane |
InChI |
InChI=1S/C4H8.4CH3.2BrH.2Sn/c1-3-4-2;;;;;;;;/h1-4H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI Key |
SJGPFEPIIAMMAR-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(CCCC[Sn](C)(C)Br)Br |
Origin of Product |
United States |
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